molecular formula C15H12N2 B073989 3,5-Diphenyl-1H-pyrazole CAS No. 1145-01-3

3,5-Diphenyl-1H-pyrazole

Cat. No. B073989
CAS RN: 1145-01-3
M. Wt: 220.27 g/mol
InChI Key: JXHKUYQCEJILEI-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-pyrazole is a compound obtained through the condensation of dibenzoylmethane and thiosemicarbazide. It has been studied for various chemical and physical properties, including its synthesis methods, molecular structure, and potential applications in different fields due to its unique characteristics.

Synthesis Analysis

The synthesis of 3,5-Diphenyl-1H-pyrazole involves a condensation reaction between dibenzoylmethane and thiosemicarbazide in acetic acid, utilizing both conventional heating and microwave irradiation methods. This process highlights the compound's accessible synthesis routes for further chemical and pharmacological investigations (Akbas et al., 2017).

Molecular Structure Analysis

The molecular structure of 3,5-Diphenyl-1H-pyrazole has been confirmed through various spectroscopic methods, including IR, ^1H, and ^13C NMR, along with X-ray diffraction. The geometry optimization was performed using density functional theory (DFT) methods, emphasizing the compound’s stable structure suitable for further modification and analysis (Akbas et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 3,5-Diphenyl-1H-pyrazole includes its participation in various chemical reactions, such as photocyclisation with high quantum yield and homolytic cleavage of carbon–halogen bonds assisted by intramolecular radical complexation. These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis (Grimshaw & Silva, 1979).

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Synthesis Methods : 3,5-Diphenyl-1H-pyrazole is synthesized via condensation reactions involving dibenzoylmethane and thiosemicarbazide, among other methods. The synthesized compound's structure is confirmed through various spectroscopic techniques and geometry optimization is conducted using density functional theory (DFT) methods (Akbas et al., 2017).
    • Structural Characteristics : The molecule's structure, including the dihedral angles formed by phenyl rings with the pyrazole ring, is explored through X-Ray crystallography and is found to crystallize in certain monoclinic space groups (Kansız et al., 2018).
  • Biological and Pharmacological Research :

    • Cytotoxic and Oxidative Effects : 3,5-Diphenyl-1H-pyrazole's cytotoxic and oxidative effects on human peripheral blood cells are investigated, highlighting its potential application in medical research (Akbas et al., 2017).
    • Antimicrobial and Antioxidant Activities : Compounds derived from 3,5-Diphenyl-1H-pyrazole are synthesized and evaluated for their antimicrobial activities against various bacteria and their potential as corrosion inhibitors. Their chemical structures are correlated with these activities, suggesting potential applications in antimicrobial treatments and corrosion prevention (Sayed et al., 2018).
    • Pharmacological Activities : Derivatives of 3,5-Diphenyl-1H-pyrazole exhibit antiarrhythmic, sedative, and platelet antiaggregating activities, suggesting their potential use in developing new pharmacological agents (Bruno et al., 1990).
  • Electrochemical and Material Science Applications :

    • Electrocatalyzed Reactions : The electrocatalyzed N–N coupling and ring cleavage reactions of 3,5-Diphenyl-1H-pyrazole are studied, leading to the electro-organic synthesis of new heterocyclic compounds. This highlights its utility in synthetic organic chemistry and materials science (Zandi et al., 2021).
    • Corrosion Inhibition : 3,5-Diphenyl-1H-pyrazole derivatives are examined as corrosion inhibitors, indicating their potential applications in protecting materials against corrosion (Ouici et al., 2016).
  • Theoretical and Computational Studies :

    • Vibrational Spectroscopic Studies : Detailed vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO, and NBO analyses of 3,5-Diphenyl-1H-pyrazole derivatives are performed to understand their electronic properties and potential applications in various fields (Demir et al., 2016).
  • Optical Properties and Luminescence :

    • Photoluminescence Properties : Studies on 3,5-Diphenyl-1H-pyrazole derivatives with anthryl chromophores reveal their absorption and fluorescence properties, indicating potential applications in materials science and sensor technology (Dong et al., 2013).

Safety And Hazards

According to the safety data sheet, 3,5-Diphenyl-1H-pyrazole should be handled with care. It is advised to avoid ingestion, inhalation, and contact with skin or eyes . Personal protective equipment should be worn when handling this compound .

Future Directions

Research on 3,5-Diphenyl-1H-pyrazole and its derivatives continues to be an active area of study. Future directions could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in various fields .

properties

IUPAC Name

3,5-diphenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHKUYQCEJILEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061565
Record name 1H-Pyrazole, 3,5-diphenyl-
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Diphenylpyrazole

CAS RN

1145-01-3
Record name 3,5-Diphenylpyrazole
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Record name 1H-Pyrazole, 3,5-diphenyl-
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Record name 3,5-Diphenylpyrazole
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Record name 1H-Pyrazole, 3,5-diphenyl-
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Record name 1H-Pyrazole, 3,5-diphenyl-
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Record name 3,5-diphenyl-1H-pyrazole
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Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (2.16 mL) is added to a solution of 1,3-diphenylpropane-1,3-dione (10.0 g) in ethanol (100 mL) and the mixture is heated to 60° C. for 2.5 h forming a white precipitate over this time. Ethanol is removed in vacuo and the residue is taken up in ethyl acetate. The resulting suspension is filtered to give 3,5-diphenyl-1H-pyrazole, 22 (3.44 g) as a white powder. The filtrate is washed with water (2×100 mL), dried over magnesium sulfate and concentrated to give further 3,5-diphenyl-1H-pyrazole, 22 (5.90 g) as a solid.
Quantity
2.16 mL
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10 g
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100 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

22.4 Grams (0.10 moles) of dibenzoylmethane in 200 ml. of isopropyl alcohol are heated to reflux (approximately 85° C.), and to this is added hydrazine hydrate at a rate sufficient to maintain reflux. Thirty minutes after addition, the reaction is complete. The reaction mixture is permitted to cool and is then poured into water. The desired product as a fine white solid precipitates and is filtered, washed with cold water and dried, yielding 22.1 grams of product, melting point 198.5° C. to 200.5° C.
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0.1 mol
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Synthesis routes and methods III

Procedure details

3,5-Diphenyl-2-pyrazoline (21.9 parts) is dissolved in ethylene dichloride (75 parts by volume). There is next added 5% palladium on carbon catalyst (4 parts containing 40% water) is added and the mixture is heated at reflux for 8 hours. There is obtained 3,5-diphenylpyrazole in a 79.3% yield whose melting point ranges from 196° to 200° C.
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Yield
79.3%

Synthesis routes and methods IV

Procedure details

120 parts (1 mol) of acetophenone and 106 parts (1 mol) of benzaldehyde were simultaneously added dropwise at 70° C. to 490 parts (3 mol) of 60% strength by weight sulfuric acid. The mixture was stirred at 70° C. for 2 hours and the phases were then separated. The sulfuricacid phase was initially introduced with 2 parts (0.0133 mol) of sodium iodide and 62.5 parts (1 mol) of 80% strength by weight hydrazine hydrate were added dropwise. The reaction mixture was heated to reflux (116° C.) and the organic phase was added dropwise in the course of60 minutes. In order to keep the temperature at 116° C., water was distilled off. The mixture was stirred at 116° C. for 5 hours, 150 ml of water being distilled off in this process. The mixture was diluted with 500 ml of water, and the precipitate was filtered off at room 30 temperature and washed with water until neutral. After drying, 213.3 partsof 3,5-diphenylpyrazole having a purity of 96% (HPLC) were obtained, which corresponds to a yield of 93.1% of theory. M.p.: 196° C.
Quantity
1 mol
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Yield
93.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
J Lasri, AI Ismail - 2018 - nopr.niscpr.res.in
9-Fluorenone azine 2a or benzophenone azine 2b have been synthesized, respectively, by treatment of 9-fluorenone hydrazone 1a or benzophenone hydrazone 1b with FeCl 3 Lewis …
Number of citations: 9 nopr.niscpr.res.in
O Bruno, A Ranise, F Bondavalli… - Farmaco (Societa …, 1993 - europepmc.org
3,5-diphenyl-1H-pyrazole derivatives. XI. N-aryl-5(3)-phenyl-4-(3,5- diphenyl-1-pyrazolyl)-3(5)-pyrazole amines, 5-substituted 4,5-dihydro-3-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-1H-…
Number of citations: 52 europepmc.org
O Bruno, F Bondavalli, A Ranise… - Farmaco (Societa …, 1990 - europepmc.org
The synthesis of 1-acetyl-4-hydroxy-3, 5-diphenyl-2-pyrazoline esters 3, 4-hydroxy-3, 5-diphenyl-1H-pyrazole esters 5 and N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3, 5-…
Number of citations: 43 europepmc.org
E Akbas, FC Celikezen, H Turkez, O Ozdemir… - Cogent …, 2017 - Taylor & Francis
The 3,5-diphenyl-1H-pyrazole was obtained by condensation reaction of dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating and microwave irradiation …
Number of citations: 6 www.tandfonline.com
N Noshiranzadeh, A Ramazani - Phosphorus, Sulfur, and Silicon …, 2007 - Taylor & Francis
Protonation of the highly reactive 1:1 intermediates produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates by 3,5-diphenyl-1H-pyrazole leads to …
Number of citations: 11 www.tandfonline.com
I Bildirici, A Şener, I Tozlu - Medicinal Chemistry Research, 2007 - Springer
Compound 4, 5, 6, 7, and 8 were synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid 1 as a starting material. The pyrazolo[4,3-d]oxazinone 4 was obtained from …
Number of citations: 67 link.springer.com
K Abu-Safieh, MI El-Barghouthi, MA Khanfar… - Journal of Molecular …, 2021 - Elsevier
The title compound, C 20 H 17 N 5 O 2 , crystallizes with three independent molecules (A, B and C) in the asymmetric unit with almost identical geometrical parameters. The molecules …
Number of citations: 1 www.sciencedirect.com
BA Bhat, SC Puri, MA Qurishi, KL Dhar… - Synthetic …, 2005 - Taylor & Francis
An efficient and convenient synthesis of 3,5‐diphenyl‐1H‐pyrazoles from chalcones by the action of hydrazine hydrate on chalcone‐epoxide followed by simultaneous dehydration is …
Number of citations: 117 www.tandfonline.com
F Bondavalli, O Bruno, A Ranise… - Il Farmaco; Edizione …, 1988 - europepmc.org
The synthesis of N-substituted 1-(2-aminoethyl)-3, 5-diphenyl-1H-pyrazoles and their 4-bromo derivatives (V) by reaction of primary and secondary amines with the tosylates of 1-(2-…
Number of citations: 16 europepmc.org
O Bruno, A Ranise, F Bondavalli… - Farmaco (Societa …, 1994 - europepmc.org
The synthesis of 4-amino-3, 5-diphenyl-1H-pyrazole-1-ethanol, as well as of their N-methyl, N-ethyl and N, N-dimethyl derivatives is described. A series of 1-(2-alkylaminoethyl)-3, 5-…
Number of citations: 16 europepmc.org

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